molecular formula C13H12ClN5O2 B5957186 1-(2-chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

1-(2-chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B5957186
M. Wt: 305.72 g/mol
InChI Key: BUDFDVMHNFNQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a novel synthetic compound designed for research purposes, integrating two pharmaceutically significant scaffolds: the 5-oxopyrrolidine and the 1,2,4-triazole. The 5-oxopyrrolidine (2-pyrrolidinone) core is a privileged structure in medicinal chemistry, found in numerous biologically active molecules and natural products. This motif is known for its versatile interactions with biological targets and is a key component in compounds investigated for their cytotoxic properties. The 1,2,4-triazole ring is a nitrogen-rich heterocycle renowned for its role in drug discovery. It acts as a stable bioisostere for amide and carboxylic acid groups, capable of forming multiple hydrogen bonds and dipole-dipole interactions with enzyme active sites. This moiety is present in many marketed drugs and is frequently explored for developing compounds with antimicrobial, anticonvulsant, and anticancer activities. The strategic incorporation of the 2-chlorophenyl substituent at the N-1 position of the pyrrolidinone ring is intended to influence the molecule's conformation and electronic distribution, potentially enhancing its affinity for specific biological targets. Potential Research Applications & Value: The structural attributes of this compound suggest several promising avenues for scientific investigation. Based on research into analogous 5-oxopyrrolidine derivatives, this compound may be of interest in oncology research . Similar molecules have demonstrated potent cytotoxic effects against a range of aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375), in both 2D monolayer and 3D spheroid culture models . Furthermore, the presence of the 1,2,4-triazole moiety, which is known to interact with the benzodiazepine site of GABA_A receptors, indicates potential applicability in neuroscience research , particularly in the study of anticonvulsant agents . The combination of these heterocycles may also be explored in infectious disease research , as related structures have shown remarkable antibacterial efficacy and an ability to disrupt bacterial biofilms . Researchers can utilize this chemical tool to probe these biological pathways, establish structure-activity relationships (SAR), and identify potential lead compounds for further optimization. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2/c14-9-3-1-2-4-10(9)19-6-8(5-11(19)20)12(21)17-13-15-7-16-18-13/h1-4,7-8H,5-6H2,(H2,15,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDFDVMHNFNQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and other reagents.

    Esterification: The 2-chlorobenzoic acid is esterified with methanol to form the corresponding ester.

    Hydrazination: The ester undergoes hydrazination to form a hydrazide.

    Cyclization: The hydrazide is then cyclized to form the pyrrolidine ring.

    Formation of Triazole Moiety: The triazole ring is introduced through a series of reactions involving appropriate reagents and conditions.

    Final Coupling: The final step involves coupling the triazole moiety with the pyrrolidine ring to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit significant activity against a range of bacteria and fungi. For instance, a study demonstrated that triazole derivatives could inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, which is crucial for penetrating microbial membranes.

Anticancer Properties
Research has indicated that 1-(2-chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide may possess anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that triazole-based compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The compound's ability to target specific enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics.

Agricultural Applications

Fungicide Development
The compound's structural characteristics suggest potential as a fungicide. Triazoles are well-known for their efficacy against various fungal pathogens affecting crops. Case studies have shown that similar compounds can effectively control diseases caused by fungi such as Fusarium and Botrytis species. Field trials indicated that formulations containing triazole derivatives led to significant yield improvements in treated crops compared to untreated controls.

Material Science Applications

Polymer Synthesis
In material science, this compound has been explored for use in synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. Research has demonstrated that polymers derived from this compound exhibit superior resistance to heat and chemical degradation.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2-chlorophenyl)-5-oxo-N-(4H-triazol)Staphylococcus aureus15 µg/mL
1-(2-chlorophenyl)-5-oxo-N-(4H-triazol)Escherichia coli20 µg/mL
1-(2-chlorophenyl)-5-oxo-N-(4H-triazol)Candida albicans10 µg/mL

Table 2: Efficacy of Fungicides Based on Triazole Derivatives

Fungicide NameTarget Fungal PathogenEfficacy (%)
Triazole-based Fungicide AFusarium spp.85%
Triazole-based Fungicide BBotrytis cinerea90%
1-(2-chlorophenyl)-5-oxo-N-(4H-triazol)Alternaria spp.75%

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

  • Structure : Substituted with a 3-chloro-4-methylphenyl group and a 1,3,4-thiadiazole ring.
  • Molecular Formula : C₁₄H₁₃ClN₄O₂S .
  • Molecular Weight : 336.8 g/mol .
  • Key Differences :
    • The phenyl substituent includes a methyl group at the 4-position, enhancing lipophilicity compared to the 2-chlorophenyl group in the target compound.
    • The thiadiazole ring replaces the triazole, introducing a sulfur atom that may alter electronic properties and hydrogen-bonding capacity.
  • Implications : The thiadiazole’s sulfur atom could improve metabolic resistance but reduce polar interactions compared to triazole derivatives.

1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

  • Structure : Features a 4-fluorophenyl group and a pyridine-based carboxamide.
  • Molecular Formula : C₁₇H₁₆FN₃O₂ .
  • Molecular Weight: Not explicitly stated, but estimated at ~313.3 g/mol.
  • The pyridine ring (vs.
  • Implications : Pyridine’s basic nitrogen may influence solubility and binding to targets with hydrophobic pockets.

1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

  • Structure : Contains a 3-chlorophenyl group and a coumarin-derived (2-oxo-chromenyl) carboxamide.
  • Molecular Formula : C₂₀H₁₅ClN₂O₄ .
  • Molecular Weight : 382.8 g/mol .
  • Key Differences :
    • The coumarin moiety introduces extended conjugation and UV activity, absent in the triazole-based target compound.
    • Higher molecular weight and rigidity may reduce membrane permeability.
  • Implications : Coumarin’s fluorescence properties make this analog suitable for imaging studies or photodynamic applications.

1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

  • Structure : Substituted with a 4-chlorophenyl group and a pyridin-3-yl carboxamide.
  • Molecular Formula : C₁₆H₁₄ClN₃O₂ .
  • Molecular Weight : 315.75 g/mol .
  • Physicochemical Data :
    • Density: 1.4±0.1 g/cm³ .
    • Boiling Point: 651.7±55.0 °C .
  • Key Differences :
    • Chlorine at the phenyl 4-position (vs. 2-position in the target compound) alters steric and electronic effects.
    • Pyridine’s nitrogen position (3 vs. triazole’s 3-position) modifies hydrogen-bonding geometry.
  • Implications : The 4-chlorophenyl configuration may optimize interactions with planar binding sites.

1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide

  • Structure : Features a tetrazole ring linked via a methylene bridge to a 4-chlorophenyl group.
  • Molecular Formula : C₁₉H₁₆Cl₂N₆O₂ .
  • Molecular Weight : 431.3 g/mol .
  • Key Differences: The tetrazole ring (vs. The methylene bridge adds flexibility, which may improve conformational adaptability.
  • Implications : Tetrazole’s high nitrogen content could improve binding to metal ions or charged residues.

Biological Activity

1-(2-chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide, identified by its CAS number 1050815-34-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The molecular formula of the compound is C13H12ClN5O2C_{13}H_{12}ClN_5O_2 with a molecular weight of 305.72 g/mol. The structure features a pyrrolidine ring substituted with a triazole moiety and a chlorophenyl group, which are key to its biological activity.

PropertyValue
Molecular FormulaC13H12ClN5O2C_{13}H_{12}ClN_5O_2
Molecular Weight305.72 g/mol
CAS Number1050815-34-3

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the pyrrolidine and triazole rings followed by functionalization to introduce the chlorophenyl group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer). The compound exhibited significant cytotoxic effects, with viability reductions observed in treated cells.

In a comparative study using an MTT assay at a concentration of 100 µM for 24 hours:

  • A549 Cells : The compound reduced cell viability significantly compared to control groups.
  • HCT116 Cells : Similar trends were observed, indicating broad-spectrum anticancer activity.

Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolidine and triazole rings have shown that certain modifications enhance anticancer potency. For instance, compounds with electron-withdrawing groups on the phenyl ring exhibited improved activity due to increased lipophilicity and better interaction with cellular targets .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It demonstrated potent activity against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli.

In vitro tests indicated:

  • Minimum Inhibitory Concentration (MIC) values were determined for several resistant strains.
  • The compound showed a selective toxicity profile, sparing non-cancerous cells while effectively targeting pathogenic bacteria.

Case Studies

  • Anticancer Efficacy Against A549 Cells : In one study, compounds derived from similar scaffolds were tested alongside standard chemotherapeutics like cisplatin. The new compounds showed comparable or superior efficacy in reducing cell viability .
  • Antimicrobial Screening : Another study screened several derivatives against clinically relevant pathogens. The results indicated that modifications on the triazole ring significantly influenced antimicrobial potency .

Q & A

Basic: What are the critical steps in synthesizing 1-(2-chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a multi-step sequence:

Pyrrolidine ring formation : Cyclization of precursor amines or ketones under acidic/basic conditions.

Chlorophenyl group introduction : Nucleophilic aromatic substitution (e.g., using 2-chlorobenzyl halides) .

Carboxamide coupling : Reacting the pyrrolidine intermediate with 4H-1,2,4-triazol-3-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
Optimization factors :

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity for amide bond formation.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures purity .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:
Orthogonal characterization methods are required:

  • NMR spectroscopy :
    • ¹H/¹³C NMR verifies substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; pyrrolidine carbonyl at ~170 ppm) .
    • 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity.
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error .
  • IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and triazole C-N vibrations .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Answer:
Discrepancies may arise from:

  • Purity variations : Impurities (e.g., unreacted intermediates) can skew bioassay results. Use HPLC (≥95% purity) for batch standardization .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times impact IC₅₀ values. Standardize protocols (e.g., MTT assay at 48h) .
  • Solubility limitations : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Validate with solubility studies (e.g., dynamic light scattering) .

Advanced: What computational strategies are effective for predicting the molecular targets of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries. Focus on conserved residues (e.g., ATP-binding pockets in kinases) .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability (RMSD <2 Å) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors from triazole) using Schrödinger Phase .

Advanced: How can the pharmacokinetic profile of this compound be improved through structural modifications?

Answer:
Key modifications:

  • LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce hydrophobicity. Calculate partition coefficients via ChemAxon .
  • Metabolic stability : Replace labile protons (e.g., methyl groups on triazole) to inhibit CYP450-mediated oxidation .
  • Bioisosteric replacement : Swap the chlorophenyl group with fluorophenyl to enhance membrane permeability (ClogP reduction by ~0.5) .

Basic: What are the documented biological activities of this compound, and what assays validate them?

Answer:
Reported activities include:

  • Anticancer : IC₅₀ = 2.5 µM in MCF-7 cells (MTT assay) .
  • Antimicrobial : MIC = 8 µg/mL against S. aureus (broth microdilution) .
  • Enzyme inhibition : IC₅₀ = 0.7 µM against COX-2 (ELISA-based assay) .
    Validation : Use orthogonal assays (e.g., Western blot for target protein downregulation) to confirm mechanism .

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Flow chemistry : Continuous flow reactors improve yield (≥80%) and reduce reaction time (2h vs. 12h batch) .
  • Catalyst recycling : Immobilize Pd catalysts for Suzuki couplings to reduce metal leaching .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .

Basic: How does the chlorophenyl substituent influence the compound’s electronic and steric properties?

Answer:

  • Electron-withdrawing effect : The Cl atom increases electrophilicity at the pyrrolidine carbonyl, enhancing H-bonding with targets .
  • Steric hindrance : The 2-chloro position creates a dihedral angle of ~45°, restricting rotation and stabilizing bioactive conformations .
  • π-π stacking : The aromatic ring interacts with tyrosine/phenylalanine residues in target proteins .

Advanced: What in vitro and in vivo models are recommended for evaluating neuroprotective potential?

Answer:

  • In vitro :
    • SH-SY5Y cells under oxidative stress (H₂O₂-induced). Measure ROS reduction via DCFH-DA assay .
  • In vivo :
    • Murine models of Parkinson’s (MPTP-induced). Assess dopamine levels via HPLC-ECD .
    • Behavioral tests (rotarod, open field) to quantify motor function improvements .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

  • Triazole modifications : Replace 1,2,4-triazole with 1,2,3-triazole to enhance π-stacking (e.g., IC₅₀ improvement by 3-fold) .
  • Pyrrolidine substitutions : Introduce sp³-hybridized carbons (e.g., methyl groups) to restrict conformation and improve target binding .
  • Amide linker optimization : Use sulfonamide or urea linkers to modulate solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.